3,4-Dimethoxypyridine

Organometallic Chemistry Regioselective Metalation CH Acidity

3,4-Dimethoxypyridine is the only dimethoxypyridine regioisomer with an unsubstituted C2 position, enabling selective lithiation with n-butyllithium—a transformation impossible with 2,3- or 2,6-dimethoxypyridine. This unique regiochemistry makes it the required heterocyclic building block for pantoprazole (proton pump inhibitor) intermediates and endothelin-converting enzyme (ECE) antagonists. Substituting any other dimethoxypyridine isomer leads to synthetic failure. For reliable C2-functionalization, Suzuki-Miyaura coupling, and 2,2′-bipyridyl construction, procure the correct 3,4-regioisomer.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 109613-93-6
Cat. No. B108619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dimethoxypyridine
CAS109613-93-6
Synonyms3,4-Dimethoxy-pyridine
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC=C1)OC
InChIInChI=1S/C7H9NO2/c1-9-6-3-4-8-5-7(6)10-2/h3-5H,1-2H3
InChIKeyOSSPPRKJEQZZQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dimethoxypyridine (CAS 109613-93-6) — Key Pyridine Building Block for Pharmaceutical Synthesis and Cross-Coupling


3,4-Dimethoxypyridine (CAS 109613-93-6) is a methoxy-substituted pyridine derivative with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . The compound features two methoxy groups at the 3- and 4-positions of the pyridine ring, a substitution pattern that confers distinct electronic properties and regioselective metalation behavior compared to other dimethoxypyridine regioisomers [1]. It exists as a colorless to pale yellow liquid or low-melting solid (physical form at 20°C reported as solid, with boiling point of 202°C and density of 1.064 g/cm³) . This heteroaromatic building block has established utility in the total synthesis of biologically active natural products and pharmaceutical intermediates, including the endothelin-converting enzyme antagonist class and the proton pump inhibitor pantoprazole [2].

Why Generic Substitution of 3,4-Dimethoxypyridine with Other Dimethoxypyridine Regioisomers Is Scientifically Invalid


Dimethoxypyridines sharing the same molecular formula (C₇H₉NO₂) and identical molecular weight (139.15 g/mol) are not functionally interchangeable. The specific 3,4-substitution pattern determines the compound's regioselectivity during metalation and cross-coupling reactions—a critical factor in synthetic route design [1]. While 2,3-dimethoxypyridine undergoes deprotonation preferentially at the C4 position, 3,4-dimethoxypyridine exhibits fundamentally different metalation behavior due to its unique electronic environment at the pyridine ring [1]. Furthermore, the absence of methoxy substitution at the C2 position in 3,4-dimethoxypyridine leaves this site available for selective lithiation with n-butyllithium, enabling sequential functionalization strategies that are impossible with 2-substituted analogs [2]. These regioisomer-specific reactivity differences translate directly into divergent synthetic outcomes—procurement of an incorrect dimethoxypyridine isomer will result in different reaction products, altered yields, or complete synthetic failure [3].

Quantitative Differentiation of 3,4-Dimethoxypyridine: Comparative Evidence Across Regioselectivity, Synthetic Yield, and Physicochemical Parameters


Deprotonation Regioselectivity: 3,4-Dimethoxypyridine vs. 2,3-Dimethoxypyridine in Mixed Lithium-Zinc Base Systems

Under identical deprotometalation conditions (LiTMP/ZnCl₂·TMEDA mixed base, 1:3 ratio, THF, room temperature), 3,4-dimethoxypyridine and 2,3-dimethoxypyridine exhibit opposite regioselectivity outcomes. This divergence stems from the distinct electronic influence of the methoxy substitution pattern on pyridine ring CH acidity [1]. The synthetic consequence is that researchers targeting C4-functionalized dimethoxypyridine products must procure the 2,3-isomer, while C3-functionalization requires the 4-methoxy or 2,6-dimethoxy analogs—underscoring that 3,4-dimethoxypyridine occupies a unique position in the functionalization landscape where its specific metalation behavior enables distinct synthetic pathways not accessible with other regioisomers [1].

Organometallic Chemistry Regioselective Metalation CH Acidity Pyridine Functionalization

Suzuki-Miyaura Cross-Coupling Efficiency: 3,4-Dimethoxypyridine-Derived Boronic Ester vs. 3-Pyridine Boronic Acid

In Suzuki-Miyaura cross-coupling reactions employing Pd catalysts with bulky dialkylphosphinobiaryl ligands, 3-pyridine boronic acids/esters demonstrate high coupling efficiency. While 3,4-dimethoxypyridine itself is not the direct coupling partner, its boronic ester derivatives (prepared via regioselective C2 lithiation and subsequent borylation) participate in these cross-couplings [1]. The presence of the 3,4-dimethoxy substitution pattern enhances the nucleophilicity of the boronic ester at C2 compared to unsubstituted 3-pyridine boronic acid, enabling coupling under milder conditions and with broader substrate scope [1]. This reactivity advantage is directly attributable to the electron-donating character of the 3,4-dimethoxy groups, which is absent in 2-substituted dimethoxypyridine analogs where the C2 site is blocked [2].

Palladium Catalysis Suzuki-Miyaura Coupling Heteroaryl Cross-Coupling Process Chemistry

C2 Lithiation Yield in Total Synthesis: 3,4-Dimethoxypyridine as Starting Material

In the total synthesis of caerulomycin C, 3,4-dimethoxypyridine undergoes selective lithiation at the C2 position with n-butyllithium, enabling subsequent transmetalation and cross-coupling steps to construct the 2,2′-bipyridyl core [1]. The five-step sequence starting from 3,4-dimethoxypyridine proceeded with an overall yield of 11% [1]. This synthetic route leverages the unique C2 lithiation capability of 3,4-dimethoxypyridine—a feature that 2,3-dimethoxypyridine and 2,6-dimethoxypyridine lack due to methoxy occupancy at the C2 position [2]. The methodology was similarly employed in the total synthesis of orelline, where metalation of 3,4-dimethoxypyridine afforded 2-halo-3,4-dimethoxypyridine, followed by homocoupling to construct the 2,2′-bipyridyl alkaloid structure [2].

Natural Product Synthesis Metalation Chemistry Bipyridine Antibiotics Reaction Yield

Boiling Point and Flash Point Differentiation: 3,4-Dimethoxypyridine vs. 2,5-Dimethoxypyridine

Physicochemical parameters including boiling point and flash point are critical for downstream purification strategy selection and process safety assessment. 3,4-Dimethoxypyridine exhibits a boiling point of 202°C at 760 mmHg and a flash point of 73°C . These values differ measurably from the 2,5-dimethoxypyridine regioisomer, which has a reported boiling point of 203.5±20.0°C and an enthalpy of vaporization of 42.2±3.0 kJ/mol . The 1.5°C difference in nominal boiling point, combined with the distinct flash point (73°C for 3,4-isomer vs. 72.9°C extrapolated for other isomers), provides a basis for analytical differentiation and informs solvent selection during workup and distillation .

Physicochemical Properties Process Safety Purification Scale-Up

Metabolic Enzyme Substrate Specificity: CYP2D6-Mediated Metabolism of 3,4-Dimethoxypyridine

3,4-Dimethoxypyridine is reported to be metabolized by the cytochrome P450 isoform CYP2D6 . This metabolic liability is a critical consideration for researchers developing drug candidates containing the 3,4-dimethoxypyridine moiety, particularly given the well-documented genetic polymorphism of CYP2D6 in human populations [1]. While direct comparative metabolism data against other dimethoxypyridine regioisomers is not available in the open literature, the specific interaction with CYP2D6 represents a measurable biochemical property that distinguishes this compound from structurally similar pyridines that may be metabolized by different CYP isoforms (e.g., CYP1A2 or CYP3A4) [2].

Drug Metabolism Cytochrome P450 CYP2D6 Pharmacokinetics

Commercial Purity Specifications: 3,4-Dimethoxypyridine Minimum Purity Standards

Commercial suppliers report a minimum purity specification of 95% for 3,4-dimethoxypyridine, with analytical characterization including NMR, HPLC, and GC available upon request . This purity standard establishes a baseline for procurement decisions and experimental reproducibility. While purity specifications alone do not differentiate 3,4-dimethoxypyridine from its regioisomers (which are often supplied at similar purity levels), the availability of batch-specific analytical certificates—including NMR spectra confirming the 3,4-substitution pattern—provides a verifiable quality control metric for ensuring that the correct isomer has been procured .

Quality Control Analytical Chemistry Procurement Specification Purity

Validated Application Scenarios for 3,4-Dimethoxypyridine Based on Differentiated Evidence


Synthesis of 2-Substituted Pyridine Derivatives via Regioselective C2 Lithiation

Researchers requiring 2-functionalized dimethoxypyridine building blocks should procure 3,4-dimethoxypyridine specifically, as the C2 position remains unsubstituted and available for selective lithiation with n-butyllithium [1]. This capability was demonstrated in the total synthesis of caerulomycin C (5 steps, 11% overall yield) and orelline, where C2 lithiation followed by transmetalation and cross-coupling enabled construction of 2,2′-bipyridyl cores [1][2]. 2-Substituted dimethoxypyridine regioisomers (e.g., 2,3-dimethoxypyridine, 2,6-dimethoxypyridine) cannot serve as starting materials for these transformations because the C2 site is already occupied by a methoxy group, making the 3,4-isomer uniquely suited for this synthetic strategy [1].

Preparation of Pantoprazole and Related Proton Pump Inhibitor Intermediates

3,4-Dimethoxypyridine serves as the core heterocyclic scaffold for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an essential intermediate in the synthesis of the proton pump inhibitor pantoprazole [1]. The 3,4-dimethoxy substitution pattern is retained in the final drug substance (5-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole sodium salt), and the specific regioisomer is required to achieve the correct pharmacological activity [2]. Patent literature describes optimized synthetic routes from maltol to 3,4-dimethoxypyridine derivatives, underscoring the industrial relevance of this specific isomer [3]. Substitution with other dimethoxypyridine regioisomers would yield different intermediates that lack the correct substitution pattern for pantoprazole synthesis [1].

Suzuki-Miyaura Cross-Coupling to Access 2-Arylated Pyridine Libraries

The electron-rich character of 3,4-dimethoxypyridine, conferred by the two methoxy groups, enhances the reactivity of its C2-boronic ester derivatives in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Following C2 lithiation and borylation, the resulting boronic ester participates efficiently in cross-couplings with aryl and heteroaryl halides using bulky dialkylphosphinobiaryl palladium catalysts [1]. This application leverages the specific electronic properties of the 3,4-dimethoxy substitution pattern and is inaccessible using 2-substituted dimethoxypyridines. Researchers constructing libraries of 2-arylated pyridines for medicinal chemistry screening should select 3,4-dimethoxypyridine as the core scaffold [1].

Endothelin-Converting Enzyme Antagonist Total Synthesis

3,4-Dimethoxypyridine has documented utility as a building block in the total synthesis of endothelin-converting enzyme (ECE) antagonists [1]. ECE inhibitors represent a therapeutic class for cardiovascular disease intervention, and the 3,4-dimethoxypyridine moiety contributes to the pharmacophore of these compounds [1]. While the full synthetic details are not provided in accessible abstracts, the established use in this therapeutic area validates 3,4-dimethoxypyridine as a procurement target for medicinal chemistry programs focused on ECE inhibition. The specific regioisomer is required to maintain the correct structure-activity relationship of the final antagonist compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dimethoxypyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.